molecular formula C6H5N3OS B2963913 5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine CAS No. 73631-19-3

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine

Cat. No. B2963913
CAS RN: 73631-19-3
M. Wt: 167.19
InChI Key: UGBIEXMLZABNKH-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .


Molecular Structure Analysis

The structures and molecular properties of thiophene-based compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . Its density is 1.051 g/mL, and it has a melting point of -38 °C and a boiling point of 84 °C .

Scientific Research Applications

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds exhibited excellent fungicidal activities against cucumber downy mildew . For example, compounds 4a and 4f showed higher fungicidal activities than both diflumetorim and flumorph .

Synthesis of Thiophene Derivatives

Thiophene-based analogs have been a focus for scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Urease Inhibition

Among all the synthesized derivatives, compound 112, N-((5’-methyl-[2,2’-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity . The percentage inhibition values were found to be 92.12 ± 0.21 and 94.66 ± 0.11, respectively with an IC 50 value 17.1 ± 0.15 µg/ml .

Safety and Hazards

Thiophene is considered toxic . It’s important to handle it with care, avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

5-thiophen-2-yl-1,2,4-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBIEXMLZABNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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